molecular formula C14H12OS B296005 4-[(Phenylsulfanyl)methyl]benzaldehyde

4-[(Phenylsulfanyl)methyl]benzaldehyde

Cat. No.: B296005
M. Wt: 228.31 g/mol
InChI Key: JUBPQKIMHWZAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Phenylsulfanyl)methyl]benzaldehyde is a benzaldehyde derivative featuring a phenylsulfanylmethyl substituent at the para position. Its structure consists of an aldehyde functional group attached to a benzene ring, with a methylene-sulfanyl-phenyl moiety at the fourth carbon (Figure 1). This compound is primarily synthesized as an intermediate for further chemical modifications, such as hydrazine-carbothioamide derivatives, as demonstrated in recent synthetic studies .

Properties

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

4-(phenylsulfanylmethyl)benzaldehyde

InChI

InChI=1S/C14H12OS/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2

InChI Key

JUBPQKIMHWZAKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 4-[(Phenylsulfanyl)methyl]benzaldehyde and related compounds:

Compound Name Structure Key Functional Groups Reported Activity/Application Reference
This compound Benzaldehyde with Ph-S-CH2- at para Aldehyde, Phenylsulfanylmethyl Synthetic intermediate (e.g., for hydrazine derivatives)
4-(Phenylsulfanyl)butan-2-one (4-PSB-2) Butanone with Ph-S- at position 4 Ketone, Phenylsulfanyl Neuroprotection, anti-inflammatory effects in Alzheimer’s models
SSC-2 (Site-selective compound) Benzaldehyde with imine-porphyrin linkage Aldehyde, Imine, Porphyrin Catalyst for site-selective reactions
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzaldehyde with benzimidazole-sulfanyl Aldehyde, Benzimidazole-sulfanyl Potential antimicrobial/pharmacological agent

Pharmacological and Functional Insights

4-(Phenylsulfanyl)butan-2-one (4-PSB-2)
  • Mechanism: Demonstrates neuroprotective effects in triple-transgenic Alzheimer’s disease (3xTg-AD) mice by enhancing synaptic plasticity (PSD-95 expression) and reducing TNF-α, COX-2, and iNOS in hippocampal neurons .
  • Key Data :
    • Restores long-term potentiation (LTP) deficits in CA1 hippocampal regions .

    • Reduces inflammation in retinal pigment epithelium cells exposed to amyloid-β oligomers .
SSC-2
  • Application : Used in sequential site-selective reactions due to its porphyrin-imine-aldehyde structure, enabling precise molecular assembly on water surfaces .
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • Utility : Synthesized as a precursor for hydrazine-carbothioamide derivatives, which are explored for antimicrobial or anticancer properties .

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